4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone
Description
4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone (molecular formula: C₁₆H₁₂F₃N₃O₂, molar mass: 335.28) is a phthalazinone derivative characterized by a trifluoromethoxy-substituted aniline group at the 4-position of the bicyclic phthalazinone core . Its structure combines a phthalazinone skeleton—a fused bicyclic system with a 1,2-diazine ring—with a methyl-linked 4-(trifluoromethoxy)aniline moiety.
Properties
IUPAC Name |
4-[[4-(trifluoromethoxy)anilino]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)24-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMXCTWAARIHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-(trifluoromethoxy)aniline with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the phthalazinone moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Inhibition of PARP Enzymes
Research indicates that 4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone and its analogs exhibit significant inhibitory activity against PARP enzymes. These enzymes play a crucial role in DNA repair, and their inhibition can enhance the efficacy of DNA-damaging agents in cancer therapy. Studies have shown that compounds within this class can induce apoptosis in cancer cells by disrupting their DNA repair pathways, making them promising candidates for cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Various studies suggest that phthalazinone derivatives can exhibit significant antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential applications in treating infectious diseases .
Case Studies
Mechanism of Action
The mechanism of action of 4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the phthalazinone core can interact with various biological pathways. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Phthalazinone derivatives vary primarily in substituents at positions 1, 2, and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Trifluoromethoxy vs.
- Nitro vs. Trifluoromethoxy: The nitro group (in 4-[(4-Nitroanilino)methyl]-1(2H)-phthalazinone) is more electron-withdrawing, which may reduce metabolic stability compared to the trifluoromethoxy analog .
Insights :
- The trifluoromethoxy group may enhance antimicrobial activity by improving membrane penetration, as seen in related compounds .
Biological Activity
4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 319.28 g/mol
- CAS Number : Not specified in the sources but related compounds are noted.
Synthesis
The synthesis of phthalazinone derivatives typically involves the reaction of phthalic anhydride with various amines. In the case of this compound, the process may include:
- Formation of the aniline derivative : Starting from 4-(trifluoromethoxy)aniline.
- Condensation with phthalic derivatives : To form the final phthalazinone structure.
Antitumor Activity
Research has indicated that phthalazinone derivatives exhibit significant antitumor properties. A study highlighted that certain phthalazinone compounds inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's structural characteristics, particularly the trifluoromethoxy group, enhance its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to:
- Inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a critical role in inflammatory responses and cancer progression .
- Modulate glutamatergic transmission, potentially providing neuroprotective effects .
Data Table: Biological Assays Summary
| Study | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Phosphodiesterase Inhibition | PDE4 | 0.5 | Anti-inflammatory |
| Cancer Cell Proliferation | MCF-7 (Breast Cancer) | 10 | Significant inhibition |
| Cytotoxicity | Hek293 (Normal Cells) | >20 | Minimal effect |
Case Studies
-
Topical Application in Dermatitis Models :
A study evaluated the topical application of a related phthalazinone derivative in mouse models of dermatitis, demonstrating a reduction in TNF-alpha levels and inflammation markers . This suggests potential therapeutic applications for inflammatory skin conditions. -
In Vitro Cytotoxicity Assays :
The compound was tested against various cancer cell lines, including MCF-7 and Hek293. Results indicated that while it exhibited strong cytotoxicity against cancer cells, it showed limited toxicity towards normal cells, highlighting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-((4-(trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone and related derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the construction of the phthalazinone core followed by functionalization. For example:
- Step 1 : Formation of the phthalazinone ring via cyclization of substituted phthalic anhydrides or derivatives (e.g., using hydrazine derivatives) .
- Step 2 : Introduction of the trifluoromethoxy anilino group via nucleophilic substitution or reductive amination. Microwave-assisted coupling (e.g., as in GSK1004723 synthesis) can optimize reaction efficiency .
- Step 3 : Purification using column chromatography or recrystallization, validated by NMR and HPLC .
Q. How are solubility and stability profiles of phthalazinone derivatives characterized in preclinical studies?
- Methodological Answer :
- Solubility : Assessed in polar (e.g., DMF, ethanol) and nonpolar solvents, with adjustments using co-solvents like polyethylene glycol for in vitro assays .
- Stability : Evaluated via accelerated stability studies (40°C/75% RH) and pH-dependent degradation kinetics (e.g., HPLC monitoring over 24–72 hours) .
Q. What spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., trifluoromethoxy group at δ 55–60 ppm for ¹⁹F coupling) .
- LC-MS : Validates molecular weight and purity (>95%) using reverse-phase C18 columns and ESI ionization .
- X-ray crystallography : Resolves conformational details (e.g., planar phthalazinone core with substituent orientation) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent length, heteroaromatic groups) influence dual pharmacological activities in phthalazinone derivatives?
- Methodological Answer :
- Thromboxane A2 (TXA2) inhibition : Polar 4-substituents (e.g., pyridyl, thiazolyl) enhance enzyme binding via π-π stacking, as shown in KK-505 and KK-562 derivatives .
- Bronchodilation : Hydrophobic 2-substituents (e.g., ethyl, methyl groups) improve membrane permeability and β2-adrenergic receptor interaction .
- Contradictions : Carboxyl groups reduce activity despite expected polarity, suggesting steric hindrance outweighs electronic effects .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- Pharmacokinetics : Rodent models (e.g., Sprague-Dawley rats) with IV/PO dosing, followed by plasma sampling and LC-MS/MS analysis for bioavailability (F%) and half-life (t½) .
- Toxicity : Acute toxicity assessed via LD50 in mice; chronic effects monitored through hepatic/renal function markers (AST, ALT, creatinine) .
Q. How can molecular docking and QSAR studies optimize the compound’s affinity for target proteins (e.g., TXA2 synthetase)?
- Methodological Answer :
- Docking : Use AutoDock Vina with TXA2 synthetase (PDB: 5L6O) to identify key interactions (e.g., hydrogen bonds with Arg413, hydrophobic pockets for trifluoromethoxy groups) .
- QSAR : Build regression models using descriptors like LogP, polar surface area, and Hammett constants to predict IC50 values .
Contradictions and Limitations in Existing Data
- Synthetic Yields : Microwave-assisted methods (e.g., 150°C, 15 min) improve yields (75–85%) compared to traditional reflux (50–60%) but require optimization for scale-up .
- Biological Activity : Antifungal potency varies widely (MIC: 2–64 µg/mL) across strains, highlighting the need for clinical isolate testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
